N-Methylideneformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylideneformamide is a colorless, nearly odorless organic compound and a secondary amide with the molecular formula CH₃NHCHO. It is a liquid at room temperature and is mainly used as a reagent in various organic syntheses with limited applications as a highly polar solvent .
Preparation Methods
N-Methylideneformamide is typically prepared by allowing methylamine to react with methyl formate: [ \text{CH}_3\text{NH}_2 + \text{HCOOCH}_3 \rightarrow \text{HCONHCH}_3 + \text{CH}_3\text{OH} ] A less common alternative to this process is transamidation involving formamide: [ \text{HCONH}_2 + \text{CH}_3\text{NH}_2 \rightarrow \text{HCONHCH}_3 + \text{NH}_3 ] These methods are used both in laboratory settings and industrial production .
Chemical Reactions Analysis
N-Methylideneformamide undergoes various types of chemical reactions, including:
Oxidation: It reacts with OH radicals, leading to the formation of methylisocyanate (CH₃NCO), among other products.
Substitution: It can participate in amidation reactions where formamide would not be suitable.
Common reagents and conditions used in these reactions include OH radicals and specific temperature and pressure conditions. Major products formed from these reactions include methylisocyanate and other nitrogen-containing compounds .
Scientific Research Applications
N-Methylideneformamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-Methylideneformamide exerts its effects involves its ability to act as both a proton donor and acceptor due to the presence of C=O and N-H groups. This allows it to participate in various chemical reactions and interact with molecular targets .
Comparison with Similar Compounds
N-Methylideneformamide is closely related to other formamides, notably formamide and dimethylformamide. its industrial use and production are far less than for either of these other formamides. Dimethylformamide is favored over this compound as a solvent due to its greater stability .
Similar compounds include:
- Formamide (HCONH₂)
- Dimethylformamide (HCON(CH₃)₂)
- N-Methylacetamide (CH₃CONHCH₃)
This compound is unique in its specific applications and chemical properties, making it a valuable compound in certain contexts .
Properties
CAS No. |
83442-29-9 |
---|---|
Molecular Formula |
C2H3NO |
Molecular Weight |
57.05 g/mol |
IUPAC Name |
N-methylideneformamide |
InChI |
InChI=1S/C2H3NO/c1-3-2-4/h2H,1H2 |
InChI Key |
ZACLAFCJNHWLDL-UHFFFAOYSA-N |
Canonical SMILES |
C=NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.